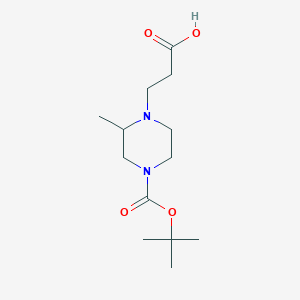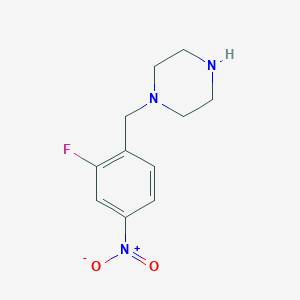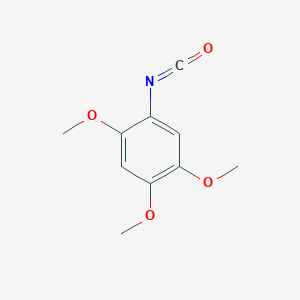
4-(2-Bromopyridin-3-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromopyridin-3-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives It consists of a butan-1-amine chain attached to a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopyridin-3-yl)butan-1-amine typically involves the bromination of pyridine derivatives followed by the introduction of the butan-1-amine chain. One common method involves the reaction of 2-bromopyridine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include de-brominated pyridine derivatives.
Scientific Research Applications
4-(2-Bromopyridin-3-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate the function of various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromopyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloropyridin-3-yl)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoropyridin-3-yl)butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
4-(2-Iodopyridin-3-yl)butan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(2-Bromopyridin-3-yl)butan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
4-(2-bromopyridin-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c10-9-8(4-1-2-6-11)5-3-7-12-9/h3,5,7H,1-2,4,6,11H2 |
InChI Key |
TVJFMHMFFATHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)






